An In-Depth Technical Guide to 12-(t-Boc-amino)-1-dodecyl Bromide: Properties and Characteristics
An In-Depth Technical Guide to 12-(t-Boc-amino)-1-dodecyl Bromide: Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-(t-Boc-amino)-1-dodecyl bromide is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. It incorporates a long, twelve-carbon aliphatic chain, providing hydrophobicity, which is terminated by a reactive bromide and a tert-butoxycarbonyl (Boc) protected amine. This unique structure allows for its use as a versatile linker and building block in the synthesis of complex molecules, particularly in the development of novel drug delivery systems and bioactive compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and application protocols, and its role as a molecular linker.
Core Properties and Characteristics
12-(t-Boc-amino)-1-dodecyl bromide, also known by its IUPAC name tert-butyl (12-bromododecyl)carbamate, is a key intermediate in organic synthesis. Its properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 887353-35-7 | [1][2] |
| Molecular Formula | C₁₇H₃₄BrNO₂ | [1][2] |
| Molecular Weight | 364.36 g/mol | [1] |
| IUPAC Name | tert-butyl (12-bromododecyl)carbamate | |
| SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCCCBr | |
| Purity | Typically ≥95% or ≥97% | [2] |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | |
| Storage | Store at 2-8 °C | [3] |
Spectroscopic Data
While specific spectra are often proprietary to commercial suppliers, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.
2.1. ¹H NMR Spectroscopy
A general ¹H NMR spectrum of a similar compound, Tert-butyl N-(4-azidobutyl)carbamate, shows a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately 1.44 ppm, which is a characteristic signal for a Boc-protected compound.[4]
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of tert-Butyl carbamate shows characteristic peaks for the carbonyl group and the carbons of the tert-butyl group.[5]
2.3. Infrared (IR) Spectroscopy
The IR spectrum of tert-Butyl carbamate displays characteristic absorption bands corresponding to the N-H and C=O stretching vibrations of the carbamate group.[6]
Synthesis and Experimental Protocols
The synthesis of 12-(t-Boc-amino)-1-dodecyl bromide typically involves two key steps: the Boc protection of a long-chain amino alcohol followed by bromination of the terminal hydroxyl group.
3.1. General Protocol for Boc Protection of an Amine
This protocol is a general method for the protection of an amine with di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., Sodium Bicarbonate, Triethylamine, or DMAP)
-
Solvent (e.g., THF, Dioxane, Water/THF mixture)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the amine substrate in the chosen solvent.[2]
-
Add the base, followed by the addition of (Boc)₂O (typically 1.1-1.5 equivalents).[2]
-
Stir the reaction mixture at room temperature for several hours to overnight.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[2]
-
Extract the product with EtOAc.[2]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.[2]
Logical Workflow for Boc Protection:
Caption: General workflow for the N-Boc protection of an amine.
3.2. General Protocol for Alkylation using an Alkyl Bromide
This protocol describes a typical nucleophilic substitution reaction where an amine is alkylated using an alkyl bromide. This is relevant for understanding the reactivity of the bromide end of 12-(t-Boc-amino)-1-dodecyl bromide.
Materials:
-
Nucleophile (e.g., primary or secondary amine)
-
Alkyl Bromide (e.g., 12-(t-Boc-amino)-1-dodecyl bromide)
-
Base (e.g., Potassium Carbonate, Triethylamine)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Dissolve the amine in an anhydrous solvent.[8]
-
Add the base to the solution.[8]
-
Add the alkyl bromide to the reaction mixture.[8]
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
After completion, work up the reaction by filtering off the base and removing the solvent.[8]
-
The product can be purified by distillation or chromatography.[8]
Logical Workflow for Alkylation:
References
- 1. benchchem.com [benchchem.com]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 8. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
